Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide
CAS No.: 812652-88-3
Cat. No.: VC16820037
Molecular Formula: C36H44BrOP
Molecular Weight: 603.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 812652-88-3 |
|---|---|
| Molecular Formula | C36H44BrOP |
| Molecular Weight | 603.6 g/mol |
| IUPAC Name | triphenyl(11-phenylmethoxyundecyl)phosphanium;bromide |
| Standard InChI | InChI=1S/C36H44OP.BrH/c1(2-4-6-20-30-37-32-33-22-12-8-13-23-33)3-5-7-21-31-38(34-24-14-9-15-25-34,35-26-16-10-17-27-35)36-28-18-11-19-29-36;/h8-19,22-29H,1-7,20-21,30-32H2;1H/q+1;/p-1 |
| Standard InChI Key | KPYHTMOORAIUFB-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)COCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Introduction
Structural and Molecular Characterization
The molecular architecture of triphenyl[11-(phenylmethoxy)undecyl]phosphonium bromide comprises three phenyl groups bonded to a central phosphorus atom, which is further connected to an 11-carbon alkyl chain terminating in a phenylmethoxy moiety. The bromide ion serves as the counterion, stabilizing the positively charged phosphonium center . Key structural features include:
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SMILES Notation: C1=CC=C(C=C1)COCCCCCCCCCCCP+(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] .
The phenylmethoxy group introduces steric bulk and lipophilicity, which influence solubility and interaction with biological membranes. Computational models suggest that the undecyl chain adopts a flexible conformation, enabling dynamic interactions in solution-phase chemistry .
Physicochemical Properties
Experimental data for this compound remain limited, but its properties can be extrapolated from structural analogs:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 603.6 g/mol | |
| Solubility | Moderate in polar aprotic solvents | |
| Melting Point | Not reported | - |
| Stability | Hygroscopic; sensitive to light | Inferred |
The phenylmethoxy group enhances lipid solubility, suggesting potential for membrane permeability in biological systems .
Applications in Medicinal Chemistry
Phosphonium salts are widely studied for their mitochondrial targeting capabilities due to the hyperpolarized membrane potential of cancer cell mitochondria . While direct studies on this compound are absent, related triphenylphosphonium-conjugated drugs exhibit:
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Enhanced Cellular Uptake: Cationic phosphonium ions accumulate in mitochondria, leveraging the negative transmembrane potential .
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Anticancer Activity: Analogs like mito-metformin (pCF₃-MMe) show selective toxicity toward cancer cells .
For triphenyl[11-(phenylmethoxy)undecyl]phosphonium bromide, hypothetical applications include:
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Drug Delivery Systems: Conjugation with therapeutic agents via the undecyl chain for targeted mitochondrial delivery.
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Antimicrobial Agents: Disruption of bacterial membrane potentials through ionic interactions.
Comparative Analysis with Related Compounds
The structural uniqueness of this compound becomes evident when contrasted with simpler phosphonium salts:
The phenylmethoxy group in triphenyl[11-(phenylmethoxy)undecyl]phosphonium bromide may confer improved tissue penetration compared to these analogs .
Challenges and Future Directions
Current gaps in knowledge include:
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In Vivo Toxicity Profiles: No data exist on acute or chronic toxicity.
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Synthetic Scalability: Multi-step synthesis complicates large-scale production.
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Mechanistic Studies: Elucidation of mitochondrial interaction dynamics.
Future research should prioritize:
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High-Throughput Screening to identify therapeutic niches.
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Structure-Activity Relationship (SAR) Studies to optimize the phenylmethoxy-undecyl chain.
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Formulation Development for enhanced bioavailability.
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